molecular formula C19H23NO3S B2457473 2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine CAS No. 946383-69-3

2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine

Cat. No.: B2457473
CAS No.: 946383-69-3
M. Wt: 345.46
InChI Key: VKACXJMCOMGVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring substituted with phenyl and sulfonyl groups. This compound is known for its versatility in scientific research, particularly in the fields of chemistry, biology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The phenyl groups enhance the compound’s hydrophobic interactions, increasing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine is unique due to the presence of both phenyl and sulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to its simpler analogs.

Biological Activity

2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine, a compound characterized by its morpholine structure and sulfonyl group, has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19_{19}H22_{22}N2_{2}O2_{2}S. The presence of the sulfonyl group is significant as it often enhances the biological activity of compounds by influencing their pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Protein Tyrosine Phosphatase 1B (PTP1B) : The compound has been shown to inhibit PTP1B, an important enzyme in insulin signaling pathways, which may lead to enhanced insulin sensitivity and potential applications in diabetes treatment.
  • Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and urease, suggesting that this compound may exhibit similar properties .

Antidiabetic Potential

Research indicates that compounds with sulfonamide groups can exhibit hypoglycemic activity. The inhibition of PTP1B by this compound is particularly relevant for developing antidiabetic therapies. Studies have shown that modifications at the para position of phenyl moieties significantly impact biological activity, suggesting that optimizing these substituents could enhance efficacy against diabetes .

Antimicrobial Activity

The sulfonamide moiety is known for its antibacterial properties. Similar compounds have been evaluated for their antimicrobial effectiveness against various bacterial strains. Research indicates that the presence of electronegative substituents can enhance the lipophilicity and consequently the antimicrobial activity of such compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study ADemonstrated significant inhibition of PTP1B, leading to improved glucose uptake in cellular models.
Study BReported antimicrobial activity against Gram-positive and Gram-negative bacteria, with a correlation between lipophilicity and efficacy.
Study CHighlighted potential anti-inflammatory properties through inhibition of COX enzymes in vitro.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Preliminary data suggest favorable absorption characteristics, but further studies are needed to elucidate its metabolism and excretion profiles.

Properties

IUPAC Name

2-phenyl-4-(4-propylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-2-6-16-9-11-18(12-10-16)24(21,22)20-13-14-23-19(15-20)17-7-4-3-5-8-17/h3-5,7-12,19H,2,6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKACXJMCOMGVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.